molecular formula C9H10O2S B108241 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid CAS No. 19156-54-8

4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid

Cat. No. B108241
CAS RN: 19156-54-8
M. Wt: 182.24 g/mol
InChI Key: TUZZQEHPGHKGRJ-UHFFFAOYSA-N
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Patent
US07094777B2

Procedure details

A solution of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (400 mg, 2.2 mmol) in diethyl ether (10 mL) was added under nitrogen to lithium aluminium hydride (1M solution in tetrahydrofuran, 3 mL, 3 mmol) in diethyl ether (10 mL) dropwise over 5 minutes. The reaction was stirred at room temperature for 1.5 hours then quenched with saturated ammonium chloride solution. The products were extracted into diethyl ether (x3). The combined organic layers were washed with water and brine, dried over MgSO4 and evaporated in vacuo to give 4,5,6,7-tetrahydro-1-benzothien-3-ylmethanol (320 mg, 86%). 1H NMR (500 MHz, CDCl3) δ 6.99 (1H, s), 4.56 (2H, s), 2.76 (2H, t, J=5.5 Hz), 2.58 (2H, t, J=5.6 Hz), 1.86–1.79 (4H, m), 1.43 (1H, s).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH2:6][CH2:7][CH2:8][CH2:9][C:4]=2[C:3]([C:10](O)=[O:11])=[CH:2]1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C(OCC)C>[S:1]1[C:5]2[CH2:6][CH2:7][CH2:8][CH2:9][C:4]=2[C:3]([CH2:10][OH:11])=[CH:2]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
S1C=C(C2=C1CCCC2)C(=O)O
Name
Quantity
3 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then quenched with saturated ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
The products were extracted into diethyl ether (x3)
WASH
Type
WASH
Details
The combined organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
S1C=C(C2=C1CCCC2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 320 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.